molecular formula C17H20IN B14398633 2-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide CAS No. 87993-10-0

2-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide

Cat. No.: B14398633
CAS No.: 87993-10-0
M. Wt: 365.25 g/mol
InChI Key: GXCPUKCAOWJOLE-UHFFFAOYSA-M
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Description

2-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide is a quaternary ammonium salt derived from the isoquinoline alkaloid family. Isoquinoline alkaloids are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide typically involves the quaternization of 2-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline with an alkylating agent such as methyl iodide. The reaction is usually carried out in an aprotic solvent like acetonitrile or acetone under reflux conditions. The reaction can be represented as follows:

2-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline+Methyl iodide2-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide\text{2-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline} + \text{Methyl iodide} \rightarrow \text{this compound} 2-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline+Methyl iodide→2-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave-assisted synthesis can also be explored to reduce reaction times and improve yields.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide can undergo various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form benzyl alcohol or benzaldehyde derivatives.

    Reduction: The compound can be reduced to form the corresponding tetrahydroisoquinoline.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the quaternary ammonium center.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) in aprotic solvents.

Major Products Formed

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide involves its interaction with specific molecular targets and pathways. The compound can interact with neurotransmitter receptors in the brain, leading to neuroprotective effects. It may also inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the benzyl and methyl groups.

    2-Benzyl-1,2,3,4-tetrahydroisoquinoline: Similar to the target compound but without the quaternary ammonium center.

    2-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the benzyl group but shares the methyl and isoquinoline core structure.

Uniqueness

2-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide is unique due to its quaternary ammonium center, which imparts distinct physicochemical properties and reactivity compared to its analogs. This structural feature enhances its solubility in polar solvents and its ability to interact with biological targets, making it a valuable compound for various scientific applications .

Properties

CAS No.

87993-10-0

Molecular Formula

C17H20IN

Molecular Weight

365.25 g/mol

IUPAC Name

2-benzyl-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium;iodide

InChI

InChI=1S/C17H20N.HI/c1-18(13-15-7-3-2-4-8-15)12-11-16-9-5-6-10-17(16)14-18;/h2-10H,11-14H2,1H3;1H/q+1;/p-1

InChI Key

GXCPUKCAOWJOLE-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCC2=CC=CC=C2C1)CC3=CC=CC=C3.[I-]

Origin of Product

United States

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